An In-depth Technical Guide on the Synthesis and Purification of Methylsulfate
An In-depth Technical Guide on the Synthesis and Purification of Methylsulfate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl sulfate (B86663) ((CH₃)₂SO₄ or Me₂SO₄) is a potent and versatile methylating agent extensively utilized in organic synthesis for the methylation of phenols, amines, and thiols.[1] Its industrial preference stems from its high reactivity and low cost.[1][2] This document provides a comprehensive technical overview of the primary industrial and laboratory-scale synthesis methods for dimethyl sulfate. Furthermore, it details modern purification protocols designed to remove critical impurities, ensuring the high-grade quality required for pharmaceutical and fine chemical applications. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key chemical pathways and workflows are included to facilitate a deeper understanding of the processes.
Synthesis of Dimethyl Sulfate
The manufacturing of dimethyl sulfate is dominated by a continuous industrial process, although several laboratory-scale methods have also been developed.
Industrial Scale Synthesis
The primary commercial method for producing dimethyl sulfate involves the continuous reaction of dimethyl ether (DME) with sulfur trioxide (SO₃).[1][2][3] This gas-phase reaction is efficient and forms the basis of large-scale production.[3]
Reaction: CH₃OCH₃ + SO₃ → (CH₃)₂SO₄
An alternative industrial process involves the reaction of methanol (B129727) with oleum (B3057394) (fuming sulfuric acid), followed by vacuum distillation to purify the product.[4][5]
Laboratory Scale Synthesis
While the direct esterification of methanol with sulfuric acid appears straightforward, it produces only minimal amounts of dimethyl sulfate due to an unfavorable equilibrium.[1]
Reaction (Unfavorable): 2CH₃OH + H₂SO₄ ⇌ (CH₃)₂SO₄ + 2H₂O
Several alternative laboratory syntheses have been described:
-
Reaction of Methyl Nitrite and Methyl Chlorosulfonate: This method yields dimethyl sulfate and nitrosyl chloride.[1][6] CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl
-
Thermal Decomposition of Sodium Methyl Sulfate: Heating sodium methyl sulfate can produce dimethyl sulfate and sodium sulfate.[6] 2CH₃NaSO₄ → Na₂SO₄ + (CH₃)₂SO₄
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Methanol and Sulfuric Acid to Methyl Bisulfate: A two-step process where methanol and sulfuric acid first form methyl bisulfate. This intermediate is then heated under vacuum with sodium sulfate to distill dimethyl sulfate.[7]
Caption: Industrial production via dimethyl ether and sulfur trioxide.
Purification of Dimethyl Sulfate
Crude dimethyl sulfate often contains acidic impurities such as monomethyl sulfate (CH₃OSO₃H), sulfuric acid, and residual reactants which must be removed.[3][8]
Purification via Catalytic Oxidation
A patented method describes the removal of residues like monomethyl sulfate (CH₃OSO₃H), SO₂, and dimethyl sulfoxide (B87167) ((CH₃)₂SO) using hydrogen peroxide in the presence of a catalyst.[8] This process effectively elevates the purity of the final product.
Purification via Neutralization
Another effective method for purification involves neutralizing acidic impurities and removing metal ions. This is achieved by treating the crude product with an alkaline substance, such as sodium carbonate (soda ash), at a controlled low temperature.[9] The solid byproducts are then removed by filtration.
Caption: Purification workflow using catalytic oxidation.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the synthesis and purification of dimethyl sulfate.
Table 1: Synthesis Reaction Conditions and Yields
| Method | Reactants | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oleum-Methanol | Methanol, Oleum | 60 - 90 | Vacuum | ~90 | [5] |
| Residue Treatment | DMS Residue | 150 | Vacuum | 90.4 | [10] |
| Thiourea Methylation | Thiourea, DMS | Reflux | Atmospheric | 79 - 84 |[11] |
Table 2: Purification Method Performance
| Method | Reagents | Temperature (°C) | Final Purity (DMS %) | Key Impurities Removed | Reference |
|---|---|---|---|---|---|
| Catalytic Oxidation | H₂O₂, MnO₂/CaO | 35 - 55 | ≥ 99.5 | CH₃OSO₃H, SO₂, (CH₃)₂SO | [8] |
| Neutralization | Soda Ash (Na₂CO₃) | ≤ 28 | 98.84 | Acidity, Iron Ions |[9] |
Experimental Protocols
Protocol 1: Purification via Catalytic Oxidation with Manganese Dioxide
This protocol is adapted from a patented procedure for purifying crude dimethyl sulfate.[8]
-
Charging the Reactor: Charge a suitable reaction vessel with 5000 kg of crude dimethyl sulfate.
-
Catalyst Addition: While stirring, add 3.5 kg of manganese dioxide (MnO₂) to the vessel.
-
Reagent Addition: Add 10 kg of a 30% (w/w) hydrogen peroxide solution.
-
Reaction: Heat the mixture to 36 ± 2 °C and maintain this temperature for 3.5 hours with continuous stirring.
-
Filtration: After the reaction is complete, filter the mixture through an 800-mesh strainer to remove the solid MnO₂ catalyst.
-
Drying: Add 70 kg of molecular sieves to the filtrate and allow it to stand for 38 hours to remove water.
-
Final Filtration: Remove the molecular sieves by filtration to obtain the final high-purity dimethyl sulfate product.
-
Analysis: The resulting product is analyzed for purity and residual impurities. Expected result: DMS ≥ 99.5%, SO₂ ≤ 20 ppm, (CH₃O)₂SO ≤ 30 ppm.[8]
Protocol 2: Purification via Neutralization
This protocol is based on a patented method for removing acidic impurities.[9]
-
Charging the Reactor: Place 218.7 g of crude dimethyl sulfate (initial acidity of 1.8% and iron content of 106.6 ppm) into a 500 mL three-necked flask equipped with a stirrer.
-
Cooling: Place the flask in an environment with an ambient temperature of approximately 12 °C and begin stirring. Cool the contents until the system temperature is 15 °C.
-
Neutralization: Add 4.8 g of sodium carbonate (soda ash) to the flask. The reaction is mildly exothermic.
-
Reaction: Continue stirring for 95 minutes, maintaining a temperature below 28 °C.
-
Filtration: Filter the reaction mixture to remove the solid precipitates.
-
Analysis: The filtered liquid is the purified dimethyl sulfate product. Expected result: Acidity ~0.34%, Iron content ~11.4 ppm, DMS content ~98.84%.[9]
Core Reaction Mechanism: Sₙ2 Methylation
Dimethyl sulfate is a classic electrophile in Sₙ2 reactions. The methylation of a phenol (B47542) to form an anisole (B1667542) is a representative example of its mechanism of action. A base is used to deprotonate the phenol, creating a potent phenoxide nucleophile which then attacks one of the electrophilic methyl groups of dimethyl sulfate.[12]
// Define nodes with labels for molecules Phenol [label="Phenol\n(Ar-OH)"]; Base [label="Base\n(e.g., OH⁻)", shape=plaintext]; Phenoxide [label="Phenoxide Ion\n(Ar-O⁻)", color="#EA4335"]; DMS [label="Dimethyl Sulfate\n(CH₃-O-SO₂-O-CH₃)"]; Anisole [label="Anisole\n(Ar-O-CH₃)"]; Methylsulfate_ion [label="Methylsulfate Anion\n(CH₃OSO₃⁻)"];
// Invisible nodes for layout node[width=0, height=0, label=""]; p1 [group=g1]; p2 [group=g2]; p3 [group=g3];
// Reaction steps {rank=same; Phenol; Base;} {rank=same; Phenoxide; p1;} {rank=same; p2; DMS;} {rank=same; Anisole; p3; Methylsulfate_ion;}
Phenol -> Phenoxide [label="+ OH⁻", style=invis]; Base -> Phenoxide [label=" Deprotonation", headlabel="H₂O"];
Phenoxide -> p2 [style=invis]; p1 -> DMS [label=" Sₙ2 Attack", color="#4285F4"];
DMS -> Anisole [style=invis]; p2 -> Anisole [label=" Product Formation", headlabel="+ CH₃OSO₃⁻"]; }
Caption: Sₙ2 mechanism for the methylation of phenol by dimethyl sulfate.
Safety and Handling
Dimethyl sulfate is extremely toxic, corrosive, carcinogenic, and mutagenic.[13][14] All handling must be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and protective clothing.[13] Ammonia is a specific antidote and should be readily available to neutralize any spills.[11][15] Due to its hazardous nature, its use in some laboratory settings has been superseded by methyl triflate.[1]
References
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- 4. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
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- 6. Dimethyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. slideshare.net [slideshare.net]
- 8. CN103570591A - Method for removing residues out of dimethyl sulfate - Google Patents [patents.google.com]
- 9. CN105130850A - Method for purifying dimethyl sulfate - Google Patents [patents.google.com]
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- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
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